molecular formula C7H7AgO3S B096825 Silver p-toluenesulfonate CAS No. 16836-95-6

Silver p-toluenesulfonate

Cat. No. B096825
CAS RN: 16836-95-6
M. Wt: 280.07 g/mol
InChI Key: JUDUFOKGIZUSFP-UHFFFAOYSA-M
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Description

Silver p-toluenesulfonate is a chemical compound that forms complex adducts with various nitrogen bases. The parent compound, silver(I) p-toluenesulfonate, has been extensively studied and characterized by X-ray diffraction, revealing a polymeric structure based on bis(sulfonato-(O,O') bridged dimers with pseudo trigonal bipyramidal AgO centers .

Synthesis Analysis

The synthesis of silver p-toluenesulfonate adducts involves reacting silver(I) p-toluenesulfonate with different nitrogen bases. The preparation of these adducts has been reported, and their structures have been determined by single-crystal X-ray diffraction. For instance, the adducts with pyridine, 2-aminopyridine, and 3-aminobenzoic acid exhibit either polymeric or discretely dimeric structures . Additionally, a silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed, where TosMIC serves as both a sulfonyl source and a ligand .

Molecular Structure Analysis

The molecular structures of silver p-toluenesulfonate adducts vary depending on the nitrogen base used. The parent compound features a polymeric structure with all sulfonate oxygens involved in coordination. The adducts with monoheteroaromatic nitrogen donor groups are either polymeric or dimeric, with distorted tetrahedral silver centers . The structures of these adducts are further stabilized by hydrogen bonding interactions .

Chemical Reactions Analysis

Silver p-toluenesulfonate participates in various chemical reactions. It reacts with alkyl and aryl chlorosulfite to produce p-toluenesulfonic esters, with mixed anhydrides postulated as intermediates . It also co-catalyzes the synthesis of isocoumarins from 2-alkynylbenzoates, proceeding with absolute regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of silver p-toluenesulfonate complexes are influenced by the neutral ligands present. The structures of these complexes can range from mononuclear to polynuclear, and the coordination of the silver centers can vary from two to three PPh3 molecules . The luminescent properties of these complexes have also been studied, with some exhibiting photoluminescence . The influence of neutral ligands on the structures of silver(I) sulfonates has been systematically examined, revealing a variety of structures with different dimensionalities .

Scientific Research Applications

Structural Analysis and Ligand Influence

Silver(I) sulfonates, including p-toluenesulfonate, have been systematically examined to understand the influence of neutral ligands on their structures. Different sulfonate anions and neutral ligands have been studied, revealing diverse structures and properties, such as luminescence (Li et al., 2005).

Silver-Containing Layered Materials

Silver-containing layered networks, including those formed with p-toluenesulfonate, have been investigated for their interactions with primary amines. This research utilizes solid-state NMR spectroscopy and ab initio calculations to explore these interactions and propose structural models for new materials (Hamaed et al., 2008).

Modular Synthesis in Organic Chemistry

Silver-catalyzed heteroaromatization of propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed, offering an efficient approach to sulfonyl benzoheteroles. TosMIC plays a dual role as a sulfonyl source and ligand in these reactions (Liu et al., 2014).

Antimicrobial Properties

Silver nanoparticles, including those derived from silver compounds like p-toluenesulfonate, have shown promise as antimicrobials, effective against bacteria and viruses. Their resurgence in medical applications is due to their unique properties at the nanoscale (Rai et al., 2009).

Fluorescent and Electrochemical Properties

Silver(I) complexes with p-toluenesulfonate have been synthesized and their structures characterized, revealing diverse structures and properties. The fluorescent and electrochemical properties of these complexes have been studied, offering insights into the selective luminescence of silver complexes (Qu et al., 2020).

Safety And Hazards

Silver p-toluenesulfonate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

silver;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDUFOKGIZUSFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7AgO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9066122
Record name Silver p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver p-toluenesulfonate

CAS RN

16836-95-6
Record name Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silver p-toluenesulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silver p-toluenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
GF Koser, RH Wettach - The Journal of Organic Chemistry, 1977 - ACS Publications
… dropwise to a solution of silver p-toluenesulfonate (2.03 g, … , and 0.205 g of silver p-toluenesulfonate was recovered. The … Iodobenzene (1.08 g, 5 mmol) and silver ptoluenesulfonate (…
Number of citations: 167 pubs.acs.org
M Sekiguchi, M Kobayashi, H Minato - Bulletin of the Chemical Society …, 1972 - journal.csj.jp
… Silver p-toluenesulfonate is soluble in acetonitrile, but not in … Silver p-toluenesulfonate does not behave thus in acetonitrile, and p… with silver hyponitrite, forming silver p-toluenesulfonate. …
Number of citations: 5 www.journal.csj.jp
JV Killheffer - 1950 - dspace.mit.edu
… Silver p-toluenesulfonate. The silver oxide from the above preparation was suspended in distilled water and 18.4 g. of p-toluenesulfonic acid was added. …
Number of citations: 2 dspace.mit.edu
E Sarlo, T Lanigan - Organic Preparations and Procedures, 1969 - Taylor & Francis
As anticipated, each was found to be an active acylating agent. Aniline and phenol, for example, reacted with Ia to give p-methylbenzanilide and phenyl p-toluate in 95% and 81% yields …
Number of citations: 6 www.tandfonline.com
GKH Shimizu, GD Enright, CI Ratcliffe… - Chemistry of …, 1998 - ACS Publications
… and bulk structural characterization of silver p-toluenesulfonate, its intercalation chemistry … We report the single-crystal X-ray structure of silver p-toluenesulfonate, AgOTs, an infinite …
Number of citations: 96 pubs.acs.org
GKH Shimizu, GD Enright, CI Ratcliffe… - Chemical …, 1999 - pubs.rsc.org
… As part of our ongoing study of how closely this family resembles clay-like materials, we present a new complex, formed between 1 and silver p-toluenesulfonate, AgOTs. This complex …
Number of citations: 47 pubs.rsc.org
EW Reinheimer, I Hodzic, NP Rath, RH Groeneman - Polyhedron, 2015 - Elsevier
… by dissolving 25 mg of 4,4′-azopyridine in 2 mL of ethanol in a vial which was added to a second vial containing a 1 mL acetonitrile solution of 19 mg of silver p-toluenesulfonate (1:1 …
Number of citations: 9 www.sciencedirect.com
TG Back, KR Muralidharan - The Journal of Organic Chemistry, 1991 - ACS Publications
… Benzeneselenenyl p-toluenesulfonate (1) was generated in situ by the reaction of silver p-toluenesulfonate with benzeneselenenyl chloride in acetonitrile. The reagent reacted with …
Number of citations: 31 pubs.acs.org
GH Penner, W Li - Inorganic chemistry, 2004 - ACS Publications
In this study the 109 Ag NMR spectra of the following solid inorganic silver-containing compounds were investigated: AgNO 3 , AgNO 2 , Ag 2 SO 4 , Ag 2 SO 3 , AgCO 3 , Ag 3 PO 4 , …
Number of citations: 50 pubs.acs.org
A Modrzejewska-Sikorska, E Konował, A Cichy… - Journal of Molecular …, 2017 - Elsevier
… The chemical synthesis of colloidal silver was carried out using three salts as precursors of metallic silver: silver p-toluenesulfonate (CH 3 C 6 H 4 SO 3 Ag), silver tetrafluoroborate (…
Number of citations: 29 www.sciencedirect.com

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